Propan-2-yl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propan-2-yl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a bicyclic hexahydroquinoline core, a 3-chlorophenyl substituent at position 4, a methyl group at position 2, and a propan-2-yl ester at position 2. This compound shares structural similarities with other 1,4-dihydropyridine (1,4-DHP) derivatives, which are widely studied for their pharmacological activities, including calcium channel modulation, antioxidant properties, and enzyme inhibition .
Properties
IUPAC Name |
propan-2-yl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-11(2)25-20(24)17-12(3)22-15-8-5-9-16(23)19(15)18(17)13-6-4-7-14(21)10-13/h4,6-7,10-11,18,22H,5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZHDXSZWNTLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with isopropyl alcohol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Studies
Hexahydroquinoline derivatives have been extensively studied for their pharmacological properties. Research indicates that propan-2-yl 4-(3-chlorophenyl)-2-methyl-5-oxo derivatives exhibit:
- Antimicrobial Activity : Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi.
- Anticancer Potential : Preliminary investigations suggest that they may induce apoptosis in cancer cells through various mechanisms.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-component reactions. Catalysts such as ammonium acetate or ionic liquids can enhance yield and selectivity. Understanding the reaction pathways is crucial for optimizing production methods and improving the efficacy of the compound in therapeutic applications.
Biological Interaction Studies
Research focuses on how propan-2-yl 4-(3-chlorophenyl)-2-methyl-5-oxo interacts with biological targets:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Studies are ongoing to determine its affinity for various receptors, which could elucidate its mechanism of action in therapeutic contexts.
Case Studies and Research Findings
| Study Title | Findings | Reference |
|---|---|---|
| Antimicrobial Activity of Hexahydroquinolines | Demonstrated significant inhibition against Staphylococcus aureus | |
| Evaluation of Anticancer Properties | Induced apoptosis in breast cancer cell lines | |
| Synthesis and Characterization | Developed a novel synthesis route with improved yield |
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The hexahydroquinoline scaffold allows extensive structural modifications. Below is a comparative analysis of key analogs:
Key Findings
- Substituent Position : The 3-chlorophenyl group in the target compound (meta position) may confer distinct electronic effects compared to para-substituted analogs like B6 (4-chlorophenyl). This positional difference could alter binding affinity to targets such as P-glycoprotein (P-gp) .
- Ester vs. Amide : Replacing the ester with a thiazole amide (A5) shifts activity toward enzyme inhibition (α-glucosidase) rather than membrane transporter modulation, highlighting functional group versatility .
- Crystallographic Behavior : The methyl ester analog in adopts a flattened chair conformation stabilized by N–H···O hydrogen bonds, suggesting similar derivatives may exhibit predictable packing patterns .
Biological Activity
Propan-2-yl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the hexahydroquinoline class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 441.97 g/mol. Its structure includes a hexahydroquinoline core with a propan-2-yl group and a 3-chlorophenyl moiety, which may enhance its bioactivity through various interactions in biological systems.
Pharmacological Properties
Hexahydroquinolines are known for their diverse pharmacological properties. The presence of the chlorophenyl group in this specific compound suggests potential interactions that could lead to significant biological activities. Research indicates that compounds within this class may exhibit:
- Antimicrobial Activity : Studies have shown that quinoline derivatives can possess antibacterial and antifungal properties. For instance, certain derivatives demonstrated significant in vitro activity against various pathogens .
- Anticancer Potential : Some hexahydroquinoline derivatives have been evaluated for their anticancer effects. In vitro studies revealed that these compounds could inhibit cell proliferation in cancer cell lines, suggesting a potential mechanism involving apoptosis or cell cycle arrest .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes), which could be relevant for anti-inflammatory applications.
- Cellular Pathway Modulation : Research indicates that some derivatives can modulate signaling pathways such as NF-kB and MAPK pathways, which are critical in cancer progression and inflammation .
Study 1: Antimicrobial Evaluation
A series of quinoline derivatives were synthesized and tested against various bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents.
Study 2: Anticancer Activity
In an investigation focused on the anticancer properties of hexahydroquinoline derivatives, several compounds were tested against multiple cancer cell lines. Notably, one derivative showed IC50 values in the low micromolar range against breast cancer cells, indicating potent antiproliferative activity.
Comparative Analysis
| Compound Name | Structure | Unique Features |
|---|---|---|
| Propan-2-yl 4-(3-chlorophenyl)-2-methyl-5-oxo-hydroxydihydroquinoline | C24H24ClNO3 | Contains a chlorophenyl group enhancing bioactivity |
| Ethyl 4-(thien-2-yl)-2-methyl-5-oxo-hydroxydihydroquinoline | C19H21NOS | Incorporates a thienyl group |
| Methyl 4-(4-fluorophenyl)-2-methylhexahydroquinoline | C20H23FN | Fluorine substitution enhances lipophilicity |
This table highlights the diversity within the hexahydroquinoline class while emphasizing the unique properties imparted by different substituents on their pharmacological profiles.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Propan-2-yl 4-(3-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline derivatives?
- Methodology : The Hantzsch multicomponent reaction is widely employed for polyhydroquinoline derivatives. For example, cyclocondensation of β-ketoesters (e.g., isopropyl acetoacetate), aldehydes (e.g., 3-chlorobenzaldehyde), and ammonium acetate in ethanol under reflux yields the target compound. Catalysts like p-toluenesulfonic acid (PTSA) or microwave-assisted methods can improve reaction efficiency .
- Validation : Monitor reaction progress via TLC and purify via recrystallization (ethanol/water). Confirm structure using NMR and mass spectrometry .
Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For analogous compounds (e.g., ethyl 4-(4-methoxyphenyl) derivatives), SC-XRD reveals a boat conformation in the hexahydroquinoline ring and intermolecular hydrogen bonding stabilizing the structure .
- Data Interpretation : Use software like SHELX or OLEX2 for refinement. Compare bond lengths/angles with DFT calculations to validate electronic effects of substituents (e.g., 3-chlorophenyl) .
Advanced Research Questions
Q. How do substituents (e.g., 3-chlorophenyl) influence the compound’s pharmacological activity?
- Experimental Design :
- In vitro assays : Test antimicrobial activity via agar dilution (MIC against S. aureus, E. coli) and anti-inflammatory activity (COX-2 inhibition ELISA). Compare with derivatives bearing 2-chloro or methoxy substituents .
- Structure-Activity Relationship (SAR) : The 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability. Steric effects may modulate enzyme binding (e.g., COX-2) .
- Data Contradictions : If MIC values vary across studies, consider solvent polarity in assays or bacterial strain specificity. Validate via dose-response curves and statistical analysis (e.g., ANOVA) .
Q. What analytical techniques resolve discrepancies in reported bioactivity data for polyhydroquinoline derivatives?
- Methodology :
- Reproducibility checks : Replicate assays under standardized conditions (e.g., Mueller-Hinton broth for MIC).
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay). Adjust for variables like purity (HPLC ≥95%) and stereochemical integrity (chiral HPLC) .
- Case Study : A derivative with 2-chlorophenyl showed higher antimicrobial activity than 4-methoxyphenyl analogs in one study but lower in another. Investigate solvent effects (DMSO vs. ethanol) on compound solubility .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding to COX-2 or bacterial DNA gyrase. Optimize force fields (AMBER) for ligand flexibility.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS). Validate with experimental IC50 values .
- Outcome : Identify key residues (e.g., Arg120 in COX-2) for hydrogen bonding with the 5-oxo group, guiding rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
